molecular formula C8H5ClN2O2 B1431572 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1246553-78-5

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1431572
CAS No.: 1246553-78-5
M. Wt: 196.59 g/mol
InChI Key: WRAXMVYPJCPAHB-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2. It is a derivative of pyridine and pyrrole, characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with a suitable amine to form the pyrrolo[3,2-c]pyridine ring system. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues and changes in the conformation of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-4-3-6(8(12)13)11-5(4)1-2-10-7/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAXMVYPJCPAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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